
(3S,4R)-4-(butylamino)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure It is characterized by the presence of a butylamino group at the 4th position and a hydroxyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.
Introduction of Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions using butylamine as the nucleophile.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The butylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the butylamino group may yield primary amines.
科学研究应用
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The butylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure with a methylamino group instead of a butylamino group.
(3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure with an ethylamino group instead of a butylamino group.
(3S,4R)-4-(Propylamino)tetrahydrofuran-3-ol: Similar structure with a propylamino group instead of a butylamino group.
Uniqueness
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. The length and hydrophobicity of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
(3S,4R)-4-(butylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-9-7-5-11-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI 键 |
YWHFWPDLRPNPPM-HTQZYQBOSA-N |
手性 SMILES |
CCCCN[C@@H]1COC[C@H]1O |
规范 SMILES |
CCCCNC1COCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
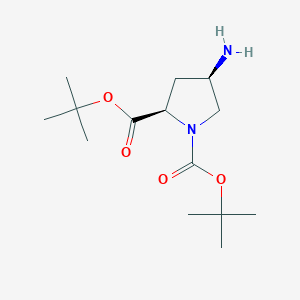
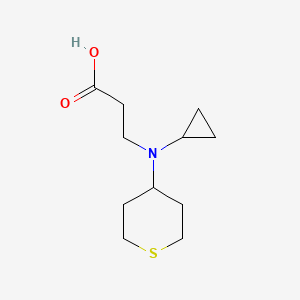
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
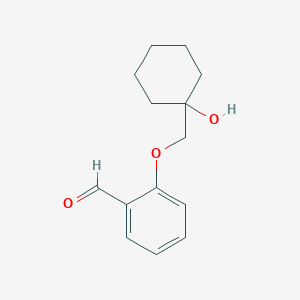
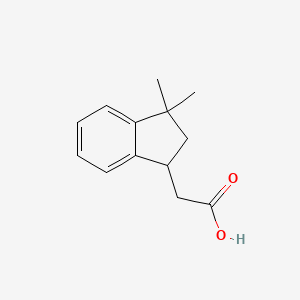

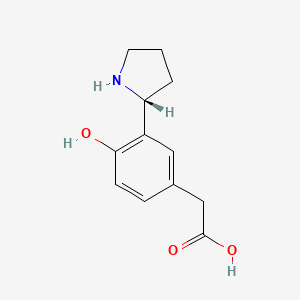
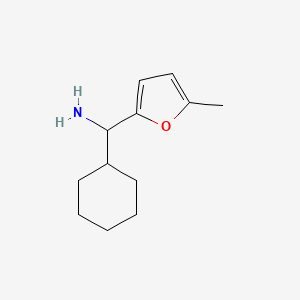
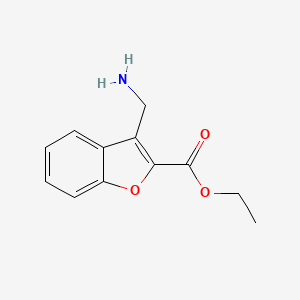

![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
